

# Tolimidone (MLR-1023): A Technical Whitepaper on its Discovery and Initial Screening

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Tolimidone**, also known as MLR-1023, is a clinical-stage small molecule that has been repurposed and identified as a potent and selective allosteric activator of Lyn kinase. Originally developed by Pfizer for gastric ulcers, subsequent phenotypic screening revealed its potential as a novel insulin sensitizer for the treatment of type 2 diabetes. This technical guide provides an in-depth overview of the discovery and initial screening of **Tolimidone**, detailing its mechanism of action, key experimental protocols, and quantitative data from foundational preclinical studies.

## Introduction: The Repurposing of an Asset

**Tolimidone**, chemically described as 5-(3-methylphenoxy)-2(1H)-pyrimidinone, was initially developed under the name CP-26,154 by Pfizer for the treatment of gastric ulcers, where it progressed to Phase 2 clinical trials.[1][2][3] While it did not show efficacy for its original indication, the compound was found to be well-tolerated in human subjects.[2][3] Years later, through a high-throughput in vivo phenotypic screening platform, the therapeutic potential of **Tolimidone** in metabolic diseases was uncovered. This led to its repositioning as MLR-1023 for the treatment of type 2 diabetes. Post-hoc analysis of blood glucose data from the original Pfizer trials provided early clinical evidence supporting this new therapeutic direction.



## Discovery of a Novel Mechanism of Action: Lyn Kinase Activation

Initial investigations into the glucose-lowering effects of MLR-1023 sought to determine its molecular mechanism. It was observed that MLR-1023 reduced blood glucose levels in vivo without stimulating insulin secretion. Further studies ruled out activity at common diabetes targets such as peroxisome proliferator-activated receptors (PPAR $\alpha$ ,  $\delta$ , and  $\gamma$ ), glucagon-like peptide-1 (GLP-1) receptors, and inhibition of dipeptidyl peptidase-4 (DPP-4) or  $\alpha$ -glucosidase.

A broad in vitro kinase screening panel was instrumental in identifying the target of MLR-1023. This screening revealed that MLR-1023 is a potent and selective activator of Lyn kinase, a non-receptor tyrosine kinase belonging to the Src family. The activation was determined to be allosteric, as it was independent of the ATP binding site, instead increasing the Vmax of the kinase. The glucose-lowering effects of MLR-1023 were demonstrated to be dependent on Lyn kinase, as these effects were absent in Lyn knockout mice.

# Quantitative Data from Initial Screening and Preclinical Studies

The initial characterization of MLR-1023 yielded significant quantitative data that established its potency and selectivity. These findings are summarized in the tables below.

| In Vitro Kinase Activation     |                                                             |
|--------------------------------|-------------------------------------------------------------|
| Parameter                      | Value                                                       |
| Target Kinase                  | Lyn Kinase                                                  |
| EC50 for Lyn Kinase Activation | 63 nM                                                       |
| Mechanism of Action            | Allosteric Activator                                        |
| Selectivity                    | No significant activity against a panel of 47 other kinases |



| In Vivo Efficacy in Mouse Models             |                                                                                                           |
|----------------------------------------------|-----------------------------------------------------------------------------------------------------------|
| Model                                        | Effect                                                                                                    |
| Oral Glucose Tolerance Test (OGTT) in mice   | Dose-dependent reduction in blood glucose, equivalent in magnitude to metformin                           |
| Streptozotocin-treated insulin-depleted mice | No effect on blood glucose alone, but potentiated the glucose-lowering effect of exogenous insulin        |
| Hyperinsulinemic/euglycemic clamp study      | Increased glucose infusion rate, demonstrating enhanced insulin sensitivity                               |
| Chronically treated db/db mice               | Dose-dependent and durable glucose-lowering effect, reduced HbA1c, and preservation of pancreatic β-cells |
| High-fat diet-fed mice                       | Reduced weight gain and fat mass without affecting food intake                                            |
|                                              |                                                                                                           |
| Human Clinical Studies (Phase 2a)            |                                                                                                           |
| Parameter                                    | Result                                                                                                    |
| MMTT PPG AUC0-3h (100 mg qd)                 | -5.96 mmol/L (placebo-corrected)                                                                          |
| MMTT PPG AUC0-3h (100 mg bid)                | -5.6 mmol/L (placebo-corrected)                                                                           |
| Fasting Plasma Glucose (FPG) (100 mg qd)     | -2.34 mmol/L (placebo-corrected)                                                                          |
| Body Weight (100 mg/day for 4 weeks)         | Significant reduction compared to placebo                                                                 |

# Experimental Protocols In Vitro Kinase Panel Screening

Objective: To identify the molecular target of MLR-1023 by screening its activity against a broad range of kinases.

Methodology:



- MLR-1023 was prepared at a concentration of 10 μM.
- The compound was evaluated against a panel of 47 different kinases in a cell-free in vitro assay format.
- The concentration of ATP used in the assays was at or below the Km of ATP for each individual kinase to maximize the potential for detecting inhibitors or activators.
- The kinase activity was measured, and the percentage change from control (vehicle-treated)
   values was calculated.
- A significant difference from control values was defined by a pre-determined percentage change threshold.
- Follow-up dose-response studies were conducted for any "hit" kinases to determine the EC50. For Lyn kinase, this involved incubating varying concentrations of MLR-1023 with the kinase and a substrate, initiating the reaction with ATP, and measuring the resulting phosphorylation.

### In Vivo Oral Glucose Tolerance Test (OGTT)

Objective: To assess the effect of MLR-1023 on glucose tolerance in vivo.

#### Methodology:

- · Mice were fasted overnight.
- A baseline blood glucose measurement was taken from a tail snip using a glucometer.
- Mice were orally administered either vehicle or MLR-1023 at various doses.
- After a specified time (e.g., 15 minutes), the mice were challenged with an oral gavage of a glucose solution (e.g., 1.5 g/kg).
- Blood glucose levels were measured at various time points post-glucose challenge (e.g., 30, 60, 90, 120 minutes).



 The area under the curve (AUC) for blood glucose was calculated to quantify the effect on glucose tolerance.

## **Hyperinsulinemic-Euglycemic Clamp Study**

Objective: To directly measure insulin sensitivity in response to MLR-1023 administration.

#### Methodology:

- Animal subjects were fasted and instrumented with catheters for infusion.
- A continuous infusion of insulin was initiated to raise plasma insulin to a high physiological or supraphysiological level.
- Blood glucose was monitored frequently (e.g., every 5-10 minutes).
- A variable infusion of glucose was administered to "clamp" the blood glucose at a euglycemic level.
- MLR-1023 or vehicle was administered orally.
- The glucose infusion rate (GIR) required to maintain euglycemia was recorded. An increase in the GIR indicates enhanced insulin sensitivity.

# Visualizing the Mechanism and Workflow Signaling Pathway of Tolimidone (MLR-1023)





#### Click to download full resolution via product page

Caption: **Tolimidone** (MLR-1023) allosterically activates Lyn kinase, potentiating insulin receptor signaling.

## **Experimental Workflow for Initial Screening**





Click to download full resolution via product page

Caption: Workflow for the initial screening and target validation of **Tolimidone** (MLR-1023).



### Conclusion

The journey of **Tolimidone** (MLR-1023) from a discontinued anti-ulcer agent to a promising clinical candidate for type 2 diabetes exemplifies the power of drug repositioning and phenotypic screening. Initial studies have robustly characterized it as a selective, allosteric activator of Lyn kinase, a novel mechanism for improving insulin sensitivity. The quantitative data from in vitro and in vivo models provide a strong foundation for its ongoing clinical development. This guide has summarized the pivotal discovery and initial screening phases, offering a technical resource for professionals in the field of drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The Lyn kinase activator MLR-1023 is a novel insulin receptor potentiator that elicits a rapid-onset and durable improvement in glucose homeostasis in animal models of type 2 diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. meliorpharmaceuticals.com [meliorpharmaceuticals.com]
- 3. biodexapharma.com [biodexapharma.com]
- To cite this document: BenchChem. [Tolimidone (MLR-1023): A Technical Whitepaper on its Discovery and Initial Screening]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676669#tolimidone-mlr-1023-discovery-and-initial-screening]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com